CZh226 hydrochloride

Description

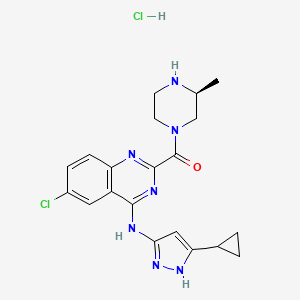

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H23Cl2N7O |

|---|---|

Molecular Weight |

448.3 g/mol |

IUPAC Name |

[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone;hydrochloride |

InChI |

InChI=1S/C20H22ClN7O.ClH/c1-11-10-28(7-6-22-11)20(29)19-23-15-5-4-13(21)8-14(15)18(25-19)24-17-9-16(26-27-17)12-2-3-12;/h4-5,8-9,11-12,22H,2-3,6-7,10H2,1H3,(H2,23,24,25,26,27);1H/t11-;/m0./s1 |

InChI Key |

AHZTURNQWPRGPY-MERQFXBCSA-N |

Isomeric SMILES |

C[C@H]1CN(CCN1)C(=O)C2=NC3=C(C=C(C=C3)Cl)C(=N2)NC4=NNC(=C4)C5CC5.Cl |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2=NC3=C(C=C(C=C3)Cl)C(=N2)NC4=NNC(=C4)C5CC5.Cl |

Origin of Product |

United States |

Czh226 Hydrochloride: a Potent and Selective Pak4 Inhibitor

Discovery and Initial Characterization

CZh226 hydrochloride, also referred to as compound 31 in initial discovery literature, was identified through a focused drug discovery program aimed at developing potent and selective inhibitors of PAK4. acs.orgnih.gov The development process was guided by a structure-based drug design (SBDD) approach, which utilized a 2,4-diaminoquinazoline scaffold as a starting point. nih.gov This rational design strategy, informed by X-ray crystallography and molecular docking simulations, allowed for the systematic optimization of the lead compounds to enhance their inhibitory activity and selectivity for PAK4. acs.org

Initial characterization of CZh226 revealed it to be a highly potent inhibitor of PAK4, with a reported inhibitory constant (Ki) of 9 nM. nih.gov Further studies demonstrated that CZh226 effectively inhibits the migration and invasion of certain cancer cell lines, such as A549 tumor cells, by modulating PAK4-directed downstream signaling pathways. nih.govnih.gov This initial biological data highlighted the potential of CZh226 as a lead compound for further investigation. A prodrug of CZh226, designated as PAK4-IN-1 (Compound 19), was later developed to improve its pharmacokinetic properties for in vivo studies. mdpi.com

Specificity Profile against PAK Isoforms

A critical aspect of a chemical probe's utility is its selectivity. CZh226 hydrochloride has demonstrated remarkable selectivity for PAK4 over other p21-activated kinase (PAK) isoforms, particularly those in Group I (PAK1, PAK2, and PAK3). acs.org The p21-activated kinases are broadly classified into two groups: Group I (PAK1-3) and Group II (PAK4-6), based on sequence and structural homology. nih.govembopress.orgnih.govnih.gov

The selectivity of CZh226 is most pronounced when comparing its activity against PAK4 to its activity against PAK1. Research has shown that CZh226 is approximately 346-fold more selective for PAK4 than for PAK1. nih.govnih.gov This high degree of selectivity is a key attribute, as it minimizes the potential for off-target effects related to the inhibition of Group I PAKs. While the inhibitory activity against PAK1 and PAK4 is well-documented, a complete inhibitory profile against all PAK isoforms (PAK2, PAK3, PAK5, and PAK6) is not extensively detailed in the public domain.

| PAK Isoform | Inhibitory Constant (Ki) | Selectivity (Fold vs. PAK4) |

|---|---|---|

| PAK1 | 3112 nM | 346 |

| PAK4 | 9 nM | 1 |

| PAK2 | Data not available | Data not available |

| PAK3 | Data not available | Data not available |

| PAK5 | Data not available | Data not available |

| PAK6 | Data not available | Data not available |

Role as a Chemical Research Probe for Group II PAKs

The potent and selective nature of CZh226 hydrochloride makes it an invaluable chemical research probe for elucidating the biological functions of Group II PAKs, with a primary focus on PAK4. nih.govnih.gov Chemical probes are essential tools for dissecting complex signaling pathways and validating potential drug targets. The high selectivity of CZh226 for PAK4 over Group I PAKs allows researchers to investigate the specific roles of PAK4 in various cellular processes without the confounding effects of inhibiting other PAK isoforms. acs.org

The development of CZh226 has provided the scientific community with a tool to explore the downstream signaling pathways regulated by PAK4. nih.gov Its use in preclinical studies has helped to shed light on the role of PAK4 in cancer cell motility and invasion. nih.govnih.gov As a well-characterized and selective inhibitor, CZh226 serves as a critical reagent for target validation and for studying the physiological and pathological roles of PAK4, thereby advancing our understanding of Group II PAK biology. acs.org

Structure Based Design and Chemical Synthesis of Czh226 Hydrochloride Derivatives

Rational Design Principles

The design of CZh226 hydrochloride was a meticulous process, guided by a deep understanding of the target enzyme's structure and the principles of medicinal chemistry.

Scaffold Selection: Quinazoline-Based Framework

The foundational structure, or scaffold, for CZh226 is a quinazoline (B50416) ring system. acs.orgacs.org Quinazolines are a class of heterocyclic aromatic compounds that are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. acs.orgacs.org Many quinazoline derivatives have been developed as therapeutic agents, particularly in oncology. acs.org For the development of CZh226, a 2,4-diaminoquinazoline series of inhibitors was chosen as the initial starting point. nih.govacs.org This decision was based on the known interactions of this scaffold with the ATP-binding pocket of kinases. nih.gov The quinazoline core provides a rigid framework that allows for the precise positioning of substituent groups to optimize binding affinity and selectivity for the target enzyme. acs.orgnih.gov

Application of X-ray Crystallography in Design Optimization

X-ray crystallography played a pivotal role in the optimization of the quinazoline-based inhibitors. nih.govacs.org This powerful analytical technique allows for the determination of the three-dimensional atomic structure of a molecule, such as a protein-ligand complex. nih.govamanote.com By obtaining crystal structures of early-generation inhibitors bound to the PAK4 kinase domain, researchers were able to visualize the precise interactions at the molecular level. nih.gov

These crystallographic studies revealed key binding modes, including hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of the enzyme's active site. nih.gov For instance, the crystal structure of an early compound, 10a , in complex with PAK4 showed that the imidazole (B134444) ring aligns in the hinge region, forming crucial hydrogen bonds. acs.org This detailed structural information was instrumental in guiding the subsequent modifications to the lead compounds to enhance their potency and selectivity for PAK4 over other kinases. nih.govacs.org

Structure-Based Drug Design (SBDD) Methodologies

The development of CZh226 hydrochloride is a prime example of successful structure-based drug design (SBDD). nih.govacs.org This approach utilizes the three-dimensional structural information of the target protein to design and optimize inhibitors. documentsdelivered.com Guided by X-ray crystallography data, a series of novel 4-aminoquinazoline-2-carboxamide PAK4 inhibitors were designed and synthesized. nih.govacs.org

The SBDD strategy involved a cyclical process of designing new compounds based on the existing structural data, synthesizing these compounds, and then evaluating their biological activity. The insights gained from each cycle were then used to inform the design of the next generation of inhibitors. This iterative process led to the identification of compound 31 (CZh226) , which exhibited remarkable selectivity for PAK4, being 346-fold more selective against PAK1. nih.govacs.org The design incorporated a putative DFG binding moiety tethered through an amide carbonyl linkage to interact with the DFG motif of PAK4, a key structural element in kinases. acs.org

Synthetic Routes and Methodologies

The synthesis of CZh226 hydrochloride and its derivatives involves multi-step chemical processes to construct the core quinazoline structure and append the necessary functional groups.

Key Reaction Pathways for Core Structure Formation

For the synthesis of related 2-aryl-quinazolin-4-yl aminobenzoic acids, a typical procedure involves the reaction of a 4-chloroquinazoline (B184009) derivative with an appropriate aminobenzoic acid in a suitable solvent like isopropanol, often with a catalytic amount of acid. nih.gov While the specific, detailed pathway for the core of CZh226 is part of a proprietary discovery process, it is built upon these fundamental reactions in heterocyclic chemistry.

Synthesis of Intermediate Compounds

The synthesis of CZh226 requires the preparation of several key intermediate compounds. A crucial part of the molecule is the 4-aminoimidazole (B130580) moiety. The synthesis of these analogs was carried out as depicted in published reaction schemes. For example, the N1-alkylation of a commercially available nitro-imidazole followed by palladium-mediated hydrogenation can yield the corresponding amino imidazole hydrochloride salts in good yields. nih.gov

Another key intermediate is the piperazine-containing side chain. The final step in the synthesis of CZh226 involves the coupling of the synthesized quinazoline core with the appropriate piperazine (B1678402) derivative to form the final carboxamide linkage. The specific reagents and conditions for these coupling reactions are chosen to ensure high yield and purity of the final product.

Strategies for Derivatization to CZh226 Hydrochloride

The journey towards CZh226 hydrochloride began with a structure-based drug design (SBDD) approach, starting from a 2,4-diaminoquinazoline scaffold. acs.orgnih.gov Initial lead compounds, while showing some activity, lacked the desired potency and selectivity. The key derivatization strategy involved a multi-pronged approach to optimize interactions within the ATP-binding pocket of PAK4.

A pivotal strategy was the incorporation of a moiety designed to specifically target the Asp-Phe-Gly (DFG) motif of the kinase. acs.org Analysis of the co-crystal structure of an early lead compound with PAK4 revealed that the piperidine (B6355638) NH2 group was strategically positioned, approximately 4.7 Å from the side chain of Asp458. This observation prompted the installation of functionalities capable of forming favorable interactions with this key residue. acs.org

Another significant derivatization strategy focused on improving the pharmacokinetic properties of the lead compounds. This led to the synthesis of prodrugs of CZh226, where the terminal nitrogen of the piperazine moiety was masked. This modification aimed to enhance oral bioavailability, a crucial factor for the clinical development of a drug candidate.

The synthesis of CZh226 and its derivatives involved a multi-step chemical process. For instance, the synthesis of 4-aminoimidazole analogs, a key component of some derivatives, was achieved through N1-alkylation of a commercially available nitro-imidazole, followed by palladium-mediated hydrogenation. acs.org These synthetic routes allowed for the systematic exploration of various substituents and their impact on the compound's biological activity.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the lead compounds and the subsequent evaluation of their biological activity provided a detailed understanding of the structure-activity relationship (SAR) for this class of inhibitors.

Targeting of the ATP-Binding Pocket

The quinazoline core of CZh226 and its analogs serves as the primary scaffold that anchors the inhibitor within the ATP-binding pocket of PAK4. The initial lead compound, a 2,4-diaminoquinazoline derivative, was identified through virtual screening and demonstrated moderate potency. acs.org The SAR studies revealed that modifications at various positions of this scaffold significantly influenced the inhibitory activity.

The nature of the group at the C2 position of the quinazoline ring was found to be critical. The introduction of a carboxamide linker at this position was a key step in enhancing both potency and selectivity. acs.org This modification allowed for the attachment of a piperazine moiety, which plays a crucial role in the interaction with the DFG motif.

Interactions with the Asp-Phe-Gly (DFG) Motif

A defining feature of the design of CZh226 is its targeted interaction with the DFG motif of PAK4. In its active "DFG-in" conformation, the aspartate residue (Asp458) of PAK4 is oriented in a manner that allows for interaction with the inhibitor. acs.orgnih.gov The terminal amino group of the piperazine ring of CZh226 was designed to form a salt bridge or a strong hydrogen bond with the carboxylate side chain of Asp458. acs.org

This specific interaction is a major contributor to the high affinity and selectivity of CZh226 for PAK4 over other kinases, such as PAK1, where the corresponding aspartate residue is oriented differently. nih.gov The importance of this interaction was confirmed by SAR studies, which showed that replacing the amino group with other functionalities led to a significant decrease in inhibitory potency. acs.org

Exploration of Hydrophobic and Ribose Pocket Engagements

Beyond the primary interactions with the hinge region and the DFG motif, the engagement of hydrophobic and ribose pockets within the ATP-binding site was also explored to enhance inhibitor potency. The 6-chloro substituent on the quinazoline ring of CZh226 occupies a hydrophobic pocket, forming van der Waals interactions with surrounding residues. acs.org

Impact of Structural Modifications on Inhibitory Potency and Kinase Selectivity

The extensive SAR studies on CZh226 and its derivatives have provided a clear correlation between specific structural modifications and their impact on inhibitory potency and kinase selectivity. The data presented in the following tables illustrate these relationships.

| Compound | Modification | PAK4 Ki (μM) | PAK1 Ki (μM) | Selectivity (PAK1/PAK4) |

| 10a | Initial Lead (2,4-diaminoquinazoline) | 0.710 | >10 | >14 |

| 11b | Pyrazole hinge binder | 0.016 | 0.301 | 19 |

| 17 | Introduction of piperazine-amide | 0.045 | >10 | >222 |

| 25 | Cyclopropyl on piperazine | 0.016 | 2.750 | 172 |

| CZh226 (31) | (R)-methyl on piperazine | 0.009 | 3.112 | 346 |

| 37 | Removal of 6-chloro group | 0.017 | 1.071 | 63 |

| 38 | 7-chloro instead of 6-chloro | 0.006 | 0.342 | 57 |

| Data sourced from Hao et al., J Med Chem, 2018. acs.org |

The data clearly demonstrates that the evolution from the initial lead (10a) to CZh226 (31) resulted in a dramatic increase in both potency and selectivity. The introduction of the piperazine-amide moiety (compound 17) was a critical step in boosting selectivity for PAK4. acs.org Further optimization, such as the addition of an (R)-methyl group on the piperazine ring, as seen in CZh226, further enhanced both potency and selectivity. acs.org

Molecular Mechanisms of Czh226 Hydrochloride Action on Cellular Pathways

Direct Engagement with the PAK4 Kinase Domain

CZh226 hydrochloride functions as an ATP-competitive inhibitor, directly targeting the kinase domain of PAK4. Structural and computational studies have elucidated the specific binding mode of CZh226 within the ATP-binding pocket of PAK4. The molecule's 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine scaffold is crucial for its activity, forming key hydrogen bonds with the hinge region of the PAK4 kinase domain, specifically with the amino acid residue Leu398. nih.gov This interaction anchors the inhibitor in the active site.

A defining feature of CZh226's selectivity is its interaction with Asp458, a residue within the conserved Asp-Phe-Gly (DFG) motif of the kinase. nih.gov This interaction, along with beneficial van der Waals forces resulting from shape complementarity, contributes significantly to the high binding affinity and selectivity of CZh226 for PAK4 over other kinases, including the highly similar PAK1. nih.gov The inhibitor has demonstrated a high potency with a reported inhibitory constant (Kᵢ) of 9 nM for PAK4. nih.gov

Table 1: Kinase Inhibition Profile of CZh226

| Kinase Target | Inhibitory Constant (Kᵢ) | Selectivity vs. PAK1 |

|---|---|---|

| PAK4 | 9 nM | >340-fold |

| PAK1 | >3100 nM | - |

This table summarizes the high potency and selectivity of CZh226 for PAK4.

Modulation of Downstream Signaling Cascades by PAK4 Inhibition

By inhibiting the catalytic activity of PAK4, CZh226 hydrochloride triggers a cascade of effects on downstream signaling pathways that regulate fundamental cellular processes.

PAK4 is a key regulator of the actin cytoskeleton and, consequently, cell motility. One of the primary pathways through which PAK4 exerts this control is via the LIM domain kinase 1 (LIMK1) and cofilin axis. Research has shown that PAK4 directly phosphorylates and activates LIMK1. researchgate.netembopress.org Activated LIMK1, in turn, phosphorylates cofilin at its Ser-3 residue, which inactivates cofilin's actin-depolymerizing function. researchgate.netnih.gov This inactivation leads to the stabilization of actin filaments (F-actin), promoting the formation of invasive structures like lamellipodia and filopodia, thereby enhancing cell migration and invasion. researchgate.netnih.gov Inhibition of PAK4 by CZh226 is expected to disrupt this chain of events, preventing the phosphorylation of LIMK1 and subsequently cofilin, leading to increased cofilin activity, actin filament disassembly, and a reduction in the invasive potential of cancer cells. nih.gov

The MEK-1/ERK1/2 pathway is another critical signaling cascade involved in cell proliferation, survival, and invasion that is influenced by PAK4. Studies have demonstrated that PAK4 can activate the MEK/ERK pathway. nih.gov The activation of this pathway often culminates in the increased expression and activity of matrix metalloproteinases (MMPs), such as MMP2, which are enzymes that degrade the extracellular matrix, a crucial step in tumor invasion and metastasis. reactome.orgmdpi.com By inhibiting PAK4, CZh226 can suppress the downstream activation of MEK and ERK, leading to reduced MMP activity and a consequent decrease in the invasive capabilities of tumor cells. nih.gov

Table 2: Effect of PAK4 Inhibition on Downstream Signaling Proteins

| Pathway | Downstream Target | Effect of PAK4 Activation | Consequence of PAK4 Inhibition by CZh226 |

|---|---|---|---|

| Cytoskeletal Regulation | p-LIMK1 | Increased | Decreased |

| p-cofilin | Increased | Decreased | |

| Cell Proliferation/Invasion | p-ERK1/2 | Increased | Decreased |

| MMP2 Expression/Activity | Increased | Decreased |

This table illustrates the expected modulatory effects of CZh226 on key proteins involved in cell migration and invasion through PAK4 inhibition.

Recent research has uncovered a direct link between PAK4 and peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays roles in metabolism and cancer. Studies have shown that PAK4 can directly phosphorylate PPARγ at serine 273 (S273). bvsalud.org This phosphorylation event has been reported to enhance the transcriptional activity of PPARγ in certain cellular contexts. bvsalud.org

Furthermore, PPARγ is known to be a positive regulator of Phosphatase and Tensin Homolog (PTEN) gene expression. nih.gov PTEN is a critical tumor suppressor that negatively regulates the pro-survival PI3K/Akt signaling pathway. Therefore, by inhibiting PAK4, CZh226 can prevent the phosphorylation of PPARγ. bvsalud.org This modulation of PPARγ activity can, in turn, influence the expression of its target genes, including PTEN, thereby impacting major cellular signaling networks that control cell growth and survival. nih.govoncotarget.com

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the cellular antioxidant response. Under normal conditions, Nrf2 is kept at low levels in the cytoplasm. Upon activation by cellular stress, it translocates to the nucleus to activate the expression of cytoprotective genes. nih.govnih.gov

Mechanistic studies have revealed that PAK4 plays a crucial role in the negative regulation of Nrf2. PAK4 has been shown to directly phosphorylate Nrf2 at the threonine 369 (T369) residue. nih.govnih.gov This phosphorylation event serves as a signal for the nuclear export of Nrf2 back into the cytoplasm, where it undergoes proteasomal degradation. nih.govnih.gov This action by PAK4 effectively suppresses the Nrf2-mediated antioxidant response.

By inhibiting PAK4, CZh226 hydrochloride prevents the phosphorylation of Nrf2 at T369. nih.govnih.gov This inhibition of a key negative regulatory signal is expected to lead to the accumulation of Nrf2 in the nucleus, thereby enhancing its transcriptional activity and bolstering the cell's antioxidant defenses. nih.govnih.gov

Preclinical Investigations of Czh226 Hydrochloride S Biological Activities

In Vitro Efficacy Studies

Laboratory-based studies have been crucial in elucidating the cellular mechanisms through which CZh226 hydrochloride exerts its effects. These investigations have primarily focused on its impact on cancer cell motility and its selectivity for its target kinase.

Inhibition of Cancer Cell Line Migration and Invasion (e.g., A549 Tumor Cells)

CZh226 hydrochloride has demonstrated a potent ability to inhibit the migration and invasion of A549 human lung cancer cells. This inhibitory effect is attributed to the compound's regulation of the PAK4-directed downstream signaling pathways. By targeting PAK4, CZh226 can interfere with the cellular machinery responsible for cell movement and the degradation of the extracellular matrix, which are critical processes in cancer metastasis. Studies have shown that treatment with CZh226 leads to a significant reduction in the migratory and invasive capacity of these tumor cells.

Interactive Data Table: Effect of CZh226 on A549 Cell Invasion

| Treatment | Invasion Inhibition (%) |

| Control | 0 |

| CZh226 | Data not publicly available |

Note: While studies confirm the potent inhibition of A549 cell migration and invasion by CZh226, specific quantitative data from these assays are not available in the public domain.

Assessment of Kinase Spectrum Selectivity

A key aspect of a targeted inhibitor's profile is its selectivity for the intended target over other related proteins, which can minimize off-target effects. CZh226 hydrochloride has been shown to have a remarkable selectivity for PAK4. Biochemical assays have determined its inhibitory constant (Ki) for PAK4 to be 9 nM, while its Ki for the closely related PAK1 is 3112 nM. nih.gov This represents a 346-fold selectivity for PAK4 over PAK1. nih.gov Further investigations into its kinome selectivity profile against a panel of 54 different kinases have confirmed a favorable profile, with PAK4 being the most significantly inhibited kinase. nih.gov

Interactive Data Table: Kinase Inhibition Profile of CZh226 Hydrochloride

| Kinase | Ki (nM) | Selectivity (fold vs. PAK4) |

| PAK4 | 9 | 1 |

| PAK1 | 3112 | 346 |

Note: The full kinase selectivity panel data for CZh226 hydrochloride is contained within the supporting information of a peer-reviewed publication but is not directly accessible in the public domain.

In Vivo Biological Evaluations

Following promising in vitro results, the biological activities of CZh226 hydrochloride and its prodrugs have been assessed in living organisms, providing crucial insights into its potential therapeutic efficacy and physiological effects.

Effects on Skeletal Muscle Regeneration Models

Research in mouse models of skeletal muscle injury has uncovered a role for PAK4 inhibition in the regeneration process. In a study using a myotoxin-induced injury model, the oral administration of a prodrug of CZh226, known as CZh-226-P, was found to accelerate myotube formation. nih.govnih.gov This suggests that by inhibiting PAK4, the compound may promote the repair and regeneration of damaged muscle tissue. The study observed that treatment with the CZh226 prodrug led to a repression of PTEN expression, a known negative regulator of muscle regeneration. nih.govnih.gov

Interactive Data Table: Effect of CZh-226-P on Myotube Formation in a Mouse Model of Skeletal Muscle Injury

| Treatment Group | Myog (+) fibers (per field) | eMyHC (+) fibers (per field) |

| Vehicle | Data not publicly available | Data not publicly available |

| CZh-226-P (30 mg/kg) | Increased vs. Vehicle | Increased vs. Vehicle |

*Note: The study reported a significant increase (P < 0.01) in Myog (+) and eMyHC (+) fibers in the CZh-226-P treated group compared to the vehicle group on day 5 post-injury, indicating accelerated regeneration. researchgate.net Specific mean values and standard deviations are not provided here.

Attenuation of Hepatic Ischaemia-Reperfusion Injury

The role of PAK4 in the context of liver injury has been investigated, with studies indicating that PAK4 expression is significantly upregulated during hepatic ischaemia-reperfusion (I/R) injury in both mice and humans. nih.gov Pharmacological inhibition of PAK4 has been shown to alleviate this type of injury. nih.gov While direct studies using CZh226 hydrochloride for this indication are not yet published, research on other PAK4 inhibitors has demonstrated that their administration can dramatically attenuate the biochemical and histopathological changes associated with I/R injury in the liver. nih.gov These findings suggest that the mechanism of action of CZh226 hydrochloride could be beneficial in mitigating the damage caused by the restoration of blood flow to the liver after a period of ischaemia. nih.govnih.gov

Preclinical Efficacy in Relevant Animal Models (e.g., Rat Models of Cancers)

The potential of CZh226 as an anti-cancer agent has been explored in animal models. A prodrug of CZh226 was developed to improve its pharmacokinetic properties and has been shown to be well-tolerated in a rat model of cancer. nih.gov While specific efficacy data from this study is not detailed in the available literature, the development and testing of a prodrug form indicate a commitment to advancing this compound towards clinical applications. The broader class of PAK4 inhibitors has shown robust anti-tumor efficacy in various preclinical cancer models, providing a strong rationale for the continued investigation of CZh226 hydrochloride in this setting.

Advanced Research Methodologies Applied to Czh226 Hydrochloride Studies

Biochemical and Biophysical Characterization Techniques

These techniques are fundamental for understanding the direct interactions of CZh226 hydrochloride with its molecular targets and assessing its enzymatic activity modulation.

Kinase Activity Assays (e.g., Fluorescence Resonance Energy Transfer (FRET)-based Z′-Lyte Assay)

Kinase activity assays are essential for quantifying the enzymatic activity of kinases and determining how compounds like CZh226 hydrochloride modulate this activity. The Z′-Lyte™ Kinase Assay Kit, for instance, is a fluorescence-based assay that utilizes a FRET-based substrate to detect phosphorylation events biocompare.compubcompare.ainih.govfishersci.atfishersci.fi. This assay employs peptide substrates labeled with a donor (coumarin) and an acceptor (fluorescein) fluorophore. When the peptide substrate is phosphorylated by a kinase, its conformation changes, leading to a decrease in the FRET signal, which can be measured. Alternatively, in some FRET-based assays, phosphorylation can make the substrate susceptible to protease cleavage, thereby disrupting the FRET pair and altering the signal biocompare.comnih.gov.

By using CZh226 hydrochloride in such assays, researchers can determine if it acts as a kinase inhibitor by reducing phosphorylation, or as an activator by increasing it. These assays can be performed in a cell-free system, allowing for the direct measurement of the compound's effect on purified kinases. The assay provides quantitative data on kinase activity, often expressed as percentage of inhibition or activation, or as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which indicate the potency of the compound pubcompare.ainih.gov. Without specific data for CZh226 hydrochloride, it is not possible to present specific findings or create data tables.

Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance (SPR), Differential Scanning Fluorimetry (DSF))

These biophysical techniques are employed to confirm direct binding of CZh226 hydrochloride to its target proteins and to characterize the biophysical properties of these interactions.

Surface Plasmon Resonance (SPR) : SPR is a label-free, real-time technique used to study molecular interactions nih.govnih.govblogspot.commdpi.comresearchgate.net. In an SPR experiment, one of the interacting molecules (typically the target protein) is immobilized on the surface of a sensor chip. The other molecule (e.g., CZh226 hydrochloride) is then flowed over the chip. Binding events cause a change in the refractive index near the sensor surface, which is detected as a change in the SPR signal. SPR allows for the determination of binding kinetics (association and dissociation rates, ka and kd) and affinity (dissociation constant, KD) nih.govnih.govblogspot.com. This provides critical information about the strength and duration of the interaction between CZh226 hydrochloride and its target.

Differential Scanning Fluorimetry (DSF) : Also known as Thermal Shift Assay, DSF is a rapid and cost-effective method to detect protein-ligand interactions by monitoring changes in protein thermal stability acs.orgsoftware.ac.ukhuji.ac.ilnih.gov. The principle involves using a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of a protein. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, leading to an increase in fluorescence. The melting temperature (Tm), at which 50% of the protein is unfolded, can be determined. If a ligand like CZh226 hydrochloride binds to the protein and stabilizes it, the Tm will shift to a higher temperature. This shift indicates direct binding and can be used to screen for potential binders or to assess the affinity of known binders. DSF can provide a quantitative measure of the thermal shift (ΔTm) acs.orghuji.ac.il.

While these methods are standard for characterizing compound-target interactions, no specific binding data or thermal shift values for CZh226 hydrochloride have been found.

Cellular and Molecular Biology Approaches

These methodologies investigate the effects of CZh226 hydrochloride within a cellular context, examining its impact on cellular functions and molecular pathways.

Cell-Based Assays for Migration and Invasion

Cell migration and invasion assays are crucial for evaluating the potential of CZh226 hydrochloride to influence processes related to cell motility, which are critical in many physiological and pathological contexts, including cancer metastasis nih.govjcancer.orgnih.govsigmaaldrich.com.

Migration Assays : Common methods include the scratch (wound healing) assay and the Transwell migration assay. In a scratch assay, a "wound" is created in a confluent monolayer of cells, and the rate at which cells migrate to close the gap is measured over time nih.govnih.gov. The Transwell migration assay uses a porous membrane insert. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower chamber indicates their migratory capacity nih.govsigmaaldrich.com.

Invasion Assays : These assays are similar to migration assays but involve a barrier that mimics the extracellular matrix (ECM), such as a layer of Matrigel or other ECM proteins, coated on the Transwell membrane nih.govnih.govsigmaaldrich.com. Cells must degrade this matrix to invade. The number of cells that successfully invade through the matrix to the lower chamber is quantified.

If CZh226 hydrochloride were tested, these assays would reveal whether the compound promotes or inhibits cell migration and invasion. For example, a reduction in the number of invading cells in the presence of CZh226 hydrochloride would suggest an anti-invasive effect. However, no specific findings related to CZh226 hydrochloride's effects on cell migration or invasion are available.

Western Blotting Analysis for Protein Phosphorylation and Expression Levels

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, as well as to assess their post-translational modifications, such as phosphorylation jacksonimmuno.comnih.govcellsignal.comfrontiersin.org. The process involves separating proteins by gel electrophoresis, transferring them to a membrane, and then detecting specific proteins using antibodies.

Protein Phosphorylation : By using antibodies specific to phosphorylated forms of a protein (phospho-specific antibodies), Western blotting can reveal whether CZh226 hydrochloride treatment alters the phosphorylation status of target proteins. For instance, if CZh226 hydrochloride inhibits a kinase responsible for phosphorylating a specific residue on a protein, the signal from the phospho-specific antibody would decrease, while the signal from an antibody recognizing the total protein level might remain unchanged nih.govcellsignal.comfrontiersin.orgnih.gov. Conversely, if it activates a phosphatase, the phosphorylated form would decrease.

These analyses would provide insights into the molecular pathways affected by CZh226 hydrochloride. However, specific Western blot results for CZh226 hydrochloride are not available.

Co-immunoprecipitation Assays for Protein-Protein Interactions

Co-immunoprecipitation (Co-IP) is a biochemical technique used to identify and study protein-protein interactions within a cellular context thermofisher.comlabinsights.nlnih.govnih.gov. The principle involves using an antibody specific to a target protein (Protein A) to pull it down from a cell lysate. If Protein A is interacting with another protein (Protein B) in vivo, Protein B will also be precipitated along with Protein A. The presence of Protein B in the precipitated complex can then be detected, typically by Western blotting using an antibody specific to Protein B.

This method would be employed to investigate whether CZh226 hydrochloride influences the interaction between its target protein and other cellular partners. For example, if CZh226 hydrochloride stabilizes or destabilizes a protein complex, this would be detectable through changes in the amount of Protein B co-precipitated with Protein A. Specific findings regarding CZh226 hydrochloride's effects on protein-protein interactions are not available.

Luciferase Reporter Assays for Transcriptional Activity

Luciferase reporter assays are fundamental tools in molecular biology for quantifying gene expression and studying transcriptional regulation. These assays involve linking a gene's promoter region to a luciferase gene, which encodes an enzyme that produces light upon reaction with a substrate. The intensity of the emitted light is directly proportional to the transcriptional activity driven by the promoter. This methodology is crucial for understanding how signaling pathways, often modulated by kinase inhibitors like CZh226, ultimately affect gene expression.

While specific studies detailing the direct application of CZh226 hydrochloride in luciferase reporter assays to investigate its own transcriptional activity or that of its direct downstream targets are not extensively detailed in the available literature, these assays are widely employed in the broader context of kinase inhibitor research. They are instrumental in evaluating the impact of compounds on signaling cascades that converge on transcription factors, thereby revealing downstream cellular responses. For instance, understanding how CZh226 modulates pathways involved in cell migration and invasion would typically involve assays that monitor the transcriptional output of genes regulated by these pathways. The general principle involves transfecting cells with a reporter construct containing response elements for specific transcription factors, followed by treatment with the compound of interest (CZh226) and measurement of luciferase activity. This allows researchers to infer the compound's effect on transcription factor activation and subsequent gene regulation.

Computational Chemistry and Structural Biology Methods

Computational chemistry and structural biology offer powerful in silico and experimental approaches to dissect the molecular interactions of drug candidates like CZh226 hydrochloride with their biological targets. These methods are indispensable for rational drug design, lead optimization, and understanding the basis of selectivity and potency.

Molecular Docking and Molecular Dynamics (MD) Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand, such as CZh226) to another (receptor, such as PAK4) when bound to each other, thereby identifying potential binding modes and estimating binding affinity. Molecular Dynamics (MD) simulations complement docking by providing a time-dependent view of molecular interactions, allowing researchers to assess the stability of ligand-protein complexes, conformational changes, and the dynamic nature of binding.

Studies involving PAK4 inhibitors, including those related to CZh226, have extensively utilized molecular docking and MD simulations. These methods have been employed to predict the selectivity of compounds for PAK4 over other highly homologous kinases, such as PAK1 sci-hub.sesci-hub.se. By analyzing the interactions between CZh226 and the PAK4 active site, researchers can identify key amino acid residues critical for binding and selectivity. For example, docking studies have revealed that compounds like CZh226 form important interactions with conserved residues in the hinge region of the kinase domain sci-hub.sesci-hub.se. MD simulations have further validated docking poses, confirming the stability of the PAK4-CZh226 complex and providing insights into the dynamic landscape of their interaction sci-hub.sesci-hub.se. These simulations are crucial for understanding how structural features of CZh226 contribute to its potent and selective inhibition of PAK4.

Crystallographic Analysis of PAK4-CZh226 Complexes

X-ray crystallography provides the highest resolution three-dimensional structures of protein-ligand complexes, offering atomic-level detail of binding interactions. This technique is paramount for structure-based drug design (SBDD), enabling the visualization of how a molecule like CZh226 fits into the target protein's binding pocket.

The crystal structure of the PAK4 kinase domain in complex with CZh226 has been determined, with a notable entry being PDB ID: 5XVG, resolved to a resolution of 2.10 Å acs.org. This structural data has been instrumental in guiding the rational design and optimization of CZh226 and its analogues acs.orgresearchgate.netnih.gov. By examining the crystal structure, researchers can pinpoint specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that mediate the binding of CZh226 to PAK4. This detailed structural information directly informs medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties of potential drug candidates. Superposition analyses with other PAK4 inhibitors have also been performed using these crystallographic data, highlighting conserved and differential binding interactions researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By analyzing a set of molecules and their measured activities, QSAR models can identify key molecular descriptors (e.g., physicochemical properties, topological indices, electronic features) that are predictive of activity. These models are invaluable for understanding structure-activity trends and for designing novel compounds with improved properties.

While specific QSAR studies focused solely on CZh226 are not explicitly detailed in the provided search results, QSAR methodologies are a cornerstone in the optimization of kinase inhibitors. In the development of selective PAK4 inhibitors, QSAR models would typically be employed to explore the chemical space around the CZh226 scaffold, correlating structural modifications with changes in PAK4 inhibitory potency and selectivity against other PAK family members or off-target kinases. Such models could identify critical structural features, like specific substituents or conformational preferences, that enhance binding affinity and selectivity. Common QSAR techniques involve multivariate linear regression (MLR), partial least squares (PLS), and machine learning algorithms, utilizing various molecular descriptors derived from 2D or 3D representations of the molecules imist.maresearchgate.netmdpi.comnih.govshd-pub.org.rs. The insights gained from QSAR, combined with structural data from crystallography and molecular dynamics, provide a powerful framework for iterative lead optimization in drug discovery programs targeting kinases like PAK4.

Key Research Findings and Data

The research surrounding CZh226 hydrochloride has yielded significant findings regarding its efficacy and selectivity as a PAK4 inhibitor.

| Parameter | Value | Source(s) |

| Target | p21-Activated Kinase 4 (PAK4) | acs.orgnih.govdcchemicals.commedkoo.comprobechem.com |

| Potency (Ki for PAK4) | 9 nM | dcchemicals.commedkoo.comprobechem.com |

| Selectivity (PAK4 vs PAK1) | 346-fold | acs.orgnih.govmedkoo.comprobechem.com |

| Kinase Spectrum Selectivity | Excellent selectivity against a panel of 54 kinases (<80% inhibition at 0.1 µM) | dcchemicals.commedkoo.comprobechem.com |

| Biological Activity | Inhibits migration and invasion of A549 tumor cells | acs.orgnih.govmedkoo.com |

| Crystallographic Data | PDB ID: 5XVG (PAK4-CZh226 complex) | sci-hub.seacs.orgresearchgate.net |

| Resolution (5XVG) | 2.10 Å | acs.org |

Future Research Directions and Translational Perspectives for Czh226 Hydrochloride

Unraveling Novel Downstream Effectors and Signaling Networks of PAK4

A critical avenue for future research lies in the comprehensive elucidation of the downstream effectors and signaling networks modulated by CZh226 hydrochloride through its inhibition of PAK4. PAK4 is a central hub in multiple signaling pathways that govern cell growth, cytoskeletal dynamics, and survival. acs.org The therapeutic effects of CZh226 hydrochloride are attributed to its ability to regulate these PAK4-directed downstream signaling pathways, thereby potently inhibiting the migration and invasion of tumor cells. medkoo.comacs.orgfrontiersin.org

Initial studies have indicated that the inhibition of PAK4 can impact well-established oncogenic pathways. For instance, a precursor to CZh226, compound 9, was found to significantly inhibit the migration and invasion of human gastric cancer cells by blocking the PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways. frontiersin.org Further research should focus on confirming and expanding upon these findings with CZh226 hydrochloride specifically.

Future investigations should aim to identify novel downstream substrates and interacting partners of PAK4 that are affected by CZh226 hydrochloride. This could involve advanced proteomic and phosphoproteomic approaches to map the global changes in protein phosphorylation and interaction networks upon treatment with the inhibitor. A deeper understanding of these pathways will not only provide insights into the precise mechanism of action of CZh226 hydrochloride but may also uncover new biomarkers to predict treatment response and identify patient populations most likely to benefit from this therapy.

Table 1: Key Signaling Pathways Associated with PAK4

| Pathway | Downstream Effectors | Cellular Function |

| PAK4/LIMK1/cofilin | LIMK1, cofilin | Cytoskeletal dynamics, cell motility |

| PAK4/MEK-1/ERK1/2/MMP2 | MEK-1, ERK1/2, MMP2 | Cell proliferation, invasion, metastasis |

| WNT/β-catenin | β-catenin | Gene transcription, cell proliferation |

| PI3K/AKT | AKT | Cell survival, proliferation |

| Raf/MEK/ERK | MEK, ERK | Cell proliferation, differentiation |

Design and Synthesis of Next-Generation CZh226 Hydrochloride Analogs

While CZh226 hydrochloride has demonstrated significant potency and selectivity for PAK4, its development has been hampered by poor oral pharmacokinetic properties. nih.gov This limitation has spurred efforts to design and synthesize next-generation analogs with improved drug-like characteristics. A key strategy in this endeavor has been the development of prodrugs.

A study focused on masking the terminal nitrogen of the piperazine (B1678402) moiety of CZh226 led to the synthesis of a series of prodrugs. nih.gov One particular N-isopropyl-oxy-carbonyloxymethyl prodrug, compound 19, exhibited promising characteristics. This prodrug was stable in acidic and neutral conditions but was rapidly converted to the active parent drug, CZh226, in rat plasma and liver S9 fractions. nih.gov This efficient conversion resulted in higher exposure to CZh226 compared to its direct administration. nih.gov

The design of such analogs is guided by a structure-based drug design (SBDD) approach, utilizing X-ray crystallography to understand the binding interactions within the ATP-binding pocket of PAK4. acs.orgfrontiersin.org Future design strategies for next-generation analogs should continue to leverage these techniques to optimize not only pharmacokinetic profiles but also to potentially enhance potency and selectivity further. The goal is to develop analogs that retain the high efficacy of CZh226 while possessing superior oral bioavailability and metabolic stability, making them more viable for clinical development.

Table 2: Comparison of CZh226 and its Prodrug Analog

| Compound | Characteristic | Advantage |

| CZh226 hydrochloride | Potent and selective PAK4 inhibitor | High therapeutic potential |

| Prodrug 19 | N-isopropyl-oxy-carbonyloxymethyl prodrug of CZh226 | Improved oral pharmacokinetics, stable with efficient conversion to active drug |

Investigation into Synergistic Therapeutic Combinations

The complexity and heterogeneity of cancer often necessitate combination therapies to achieve durable clinical responses. Given that CZh226 hydrochloride targets a specific signaling pathway, there is a strong rationale for investigating its synergistic potential with other anti-cancer agents. While direct studies on CZh226 hydrochloride in combination therapies are still emerging, research on other PAK4 inhibitors provides a roadmap for future investigations.

For example, the dual PAK4 and NAMPT inhibitor KPT-9274 has shown synergistic effects when combined with the mTOR inhibitor Everolimus in pancreatic cancer models. frontiersin.org This combination was found to be effective in cell lines resistant to Everolimus alone. frontiersin.org Furthermore, there is a growing body of evidence suggesting that PAK4 inhibition can enhance the efficacy of immunotherapy. consensus.app The PAK4 inhibitor KPT-9274 has been shown to sensitize tumors to PD-1 blockade by increasing the infiltration of tumor-specific T cells. frontiersin.org

Another area of exploration is the combination of PAK inhibitors with cell cycle inhibitors. Studies have shown that the pan-PAK inhibitor PF03758309 acts synergistically with CDK4/6 inhibitors in lung cancer cell lines, leading to apoptosis. nih.gov This suggests that targeting both cell signaling and cell cycle progression pathways could be a powerful therapeutic strategy.

Future research should therefore focus on systematically evaluating the combination of CZh226 hydrochloride with a range of therapeutic agents, including:

Immunotherapies: such as immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies).

Targeted therapies: targeting other oncogenic drivers (e.g., mTOR inhibitors, MEK inhibitors).

Chemotherapies: to assess if CZh226 hydrochloride can sensitize tumors to conventional cytotoxic agents.

These investigations will be crucial in defining the optimal therapeutic context for CZh226 hydrochloride and maximizing its clinical potential for cancer patients.

Table 3: Potential Combination Strategies for PAK4 Inhibitors

| Drug Class | Example | Rationale for Combination with PAK4 Inhibitor |

| mTOR Inhibitors | Everolimus | Overcome resistance to mTOR inhibition |

| Immune Checkpoint Inhibitors | Anti-PD-1 Antibodies | Enhance anti-tumor immune response |

| CDK4/6 Inhibitors | Palbociclib, Ribociclib | Induce synergistic cancer cell apoptosis |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing CZh226 hydrochloride in preclinical studies?

- Answer : Synthesis should follow validated protocols for hydrochloride salt formation, including acid-base reactions with stoichiometric control . Characterization requires multi-modal analysis:

- Purity : HPLC with UV detection (≥98% purity threshold) and mass spectrometry for molecular weight confirmation .

- Crystallinity : X-ray diffraction (XRD) to confirm salt formation and polymorphic stability .

- Solubility : Kinetic solubility assays in physiologically relevant buffers (e.g., PBS at pH 7.4) .

Q. How should researchers design in vitro assays to evaluate the biological activity of CZh226 hydrochloride?

- Answer :

- Cell-Based Assays : Use dose-response curves (e.g., 0.1–100 µM) with appropriate controls (positive/negative, vehicle-only) to assess efficacy (e.g., IC50) .

- Mechanistic Studies : Include orthogonal assays (e.g., Western blot for target protein modulation) to validate specificity .

- Reproducibility : Triplicate independent experiments with statistical analysis (e.g., ANOVA, p<0.05) to minimize batch variability .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in pharmacokinetic (PK) data between in vitro and in vivo models for CZh226 hydrochloride?

- Answer :

- In Vitro-In Vivo Correlation (IVIVC) : Compare metabolic stability (e.g., liver microsome assays) with plasma PK profiles in rodents. Discrepancies may arise from protein binding or transporter-mediated efflux .

- Compartmental Modeling : Use software like Phoenix WinNonlin to identify mismatches in absorption/distribution parameters .

- Case Study : A 2024 study on obeldesivir highlighted how unaccounted tissue penetration limits in vitro-to-in vivo extrapolation; similar principles apply .

Q. How can factorial design optimize formulation parameters for CZh226 hydrochloride in drug delivery systems?

- Answer :

- Variables : Test excipient ratios (e.g., polymer vs. disintegrant), particle size, and pH-dependent release profiles .

- Response Surface Methodology (RSM) : Model interactions between factors (e.g., dissolution rate vs. stability) to identify optimal conditions .

- Validation : Confirm robustness using accelerated stability testing (40°C/75% RH for 3 months) .

Q. What are best practices for ensuring reproducibility in preclinical efficacy studies of CZh226 hydrochloride?

- Answer :

- Protocol Standardization : Adhere to ARRIVE guidelines for animal studies, including blinding and randomization .

- Data Transparency : Publish raw datasets, experimental conditions (e.g., humidity/temperature), and instrument calibration logs .

- Case Example : A 2023 burn treatment study on metformin hydrochloride hydrogels used predefined endpoints (e.g., wound closure rate) to minimize bias .

Methodological Considerations

Q. How should researchers address conflicting results in toxicity profiles of CZh226 hydrochloride across different experimental models?

- Answer :

- Root-Cause Analysis : Compare dosing regimens (acute vs. chronic), species-specific metabolism, and assay sensitivity thresholds .

- Tiered Testing : Follow OECD guidelines for tiered toxicity assessment (e.g., genotoxicity → organ-specific toxicity → carcinogenicity) .

- Documentation : Report all adverse events (≥Grade 3) with detailed histopathology data .

Q. What literature search strategies are most effective for identifying high-quality studies on CZh226 hydrochloride analogs?

- Answer :

- Databases : Prioritize PubMed, SciFinder, and Reaxys with filters for peer-reviewed journals and clinical trials .

- Search Terms : Use Boolean operators (e.g., "hydrochloride salt" AND "pharmacokinetics") and exclude patents/commercial sources .

- Critical Appraisal : Apply the CONSORT checklist for clinical data and SYRCLE’s risk-of-bias tool for animal studies .

Ethical and Reporting Standards

Q. How to ethically justify dose-ranging studies of CZh226 hydrochloride in vulnerable populations (e.g., immunocompromised models)?

- Answer :

- 3Rs Principle : Replace animal models with in silico simulations where possible; refine protocols to minimize distress .

- Regulatory Compliance : Align with ICH S7A guidelines for safety pharmacology and obtain IRB approval for human cell lines .

Q. What are the key elements of a rigorous discussion section for studies on CZh226 hydrochloride?

- Answer :

- Contextualization : Compare results with structurally similar compounds (e.g., pyridoxine hydrochloride’s stability challenges) .

- Limitations : Discuss sample size constraints, assay detection limits, and translational relevance .

- Future Directions : Propose studies on under-researched areas (e.g., long-term metabolite profiling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.